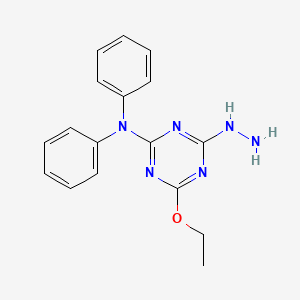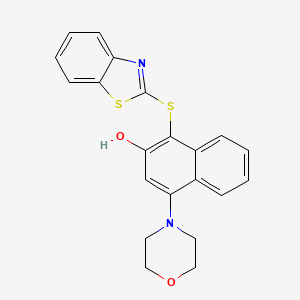
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with ethoxy, hydrazinyl, and diphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with appropriate nucleophilesThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic substitution reactions .
Chemical Reactions Analysis
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or hydrazinyl groups are replaced by other nucleophiles. .
Scientific Research Applications
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits biological activity and is studied for its potential use in developing pharmaceuticals, particularly as antitumor agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry: The compound is used in the production of polymer stabilizers and UV absorbers, enhancing the durability and stability of materials exposed to sunlight
Mechanism of Action
The mechanism of action of 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is used as a UV absorber and stabilizer in polymers.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties, it is used clinically to treat lung, breast, and ovarian cancers.
Hexamethylmelamine: Another triazine derivative with antitumor activity, used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
664987-66-0 |
|---|---|
Molecular Formula |
C17H18N6O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H18N6O/c1-2-24-17-20-15(22-18)19-16(21-17)23(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,18H2,1H3,(H,19,20,21,22) |
InChI Key |
SZRIYGKSGRJFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline](/img/structure/B11079164.png)
![N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11079166.png)

![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11079189.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11079204.png)
![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11079207.png)
![3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B11079210.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-phenylpropanamide](/img/structure/B11079218.png)
![1-({6-[(2-Hydroxy-3-phenoxypropyl)amino]hexyl}amino)-4-phenoxybutan-2-ol](/img/structure/B11079223.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide](/img/structure/B11079231.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide](/img/structure/B11079247.png)
![11-(3-fluorophenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079259.png)
